

A Researcher's Guide to Dihydrotestosterone (DHT) ELISA Kits: A Comparative Analysis

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For researchers, scientists, and professionals in drug development, the accurate quantification of **dihydrotestosterone** (DHT), a potent androgen, is critical. Enzyme-Linked Immunosorbent Assays (ELISAs) are a common method for this purpose, but with a variety of commercial kits available, selecting the most appropriate one can be challenging. This guide provides a comparative overview of DHT ELISA kits from various manufacturers, summarizing their performance characteristics based on publicly available data.

Performance Characteristics of Commercially Available DHT ELISA Kits

The following table summarizes key performance metrics for DHT ELISA kits from a selection of manufacturers. This data is compiled from the manufacturers' product literature and should be used as a guide for initial kit selection. Independent validation in the end-user's laboratory is always recommended.



Manufactur er	Kit Name/Catal og No.	Assay Type	Sensitivity (Lower Detection Limit)	Detection Range	Sample Types
Abcam	Dihydrotestos terone ELISA Kit (ab283979)	Competitive	≤ 54 pg/mL	0.063 - 16 ng/mL	Serum, Plasma, Saliva, Urine, Milk
ALPCO	Dihydrotestos terone (DHT) ELISA	Competitive	17.0 pg/mL[1]	25.0 - 2500 pg/mL[1]	Serum[1]
Biomatik	DHT (Dihydrotesto sterone) ELISA Kit (EKF57989)	Competitive	23.438 pg/mL[2]	39.063 - 2500 pg/mL[2]	Serum, Plasma, Cell Culture Supernatant, Cell/Tissue Lysate[2]
Cloud-Clone Corp.	ELISA Kit for Dihydrotestos terone (DHT)	Competitive	< 10.7 pg/mL[3]	30.9 - 2500 pg/mL[3]	Serum, Plasma, Cell Culture Supernates, Other Biological Fluids[3]
Creative Diagnostics	Dihydrotestos terone (DHT) ELISA Kit	Competitive	< 1.5 pg/mL[4]	5 - 1600 pg/mL[4]	Serum, Plasma, Tissue Homogenate s, Cell Culture Supernatants [4]
DRG International	DHT- optimized	Competitive	6.0 pg/mL[5]	25 - 1500 pg/mL[5]	Serum, Plasma[5]



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Elabscience	DHT(Dihydrot estosterone) ELISA Kit (E- EL-0031)	Competitive	Not Specified	Not Specified	Serum, Plasma, Tissue Homogenate s, Cell Culture Supernatant, Other Biological Fluids[6]
ELK Biotechnolog y	DHT(Dihydrot estosterone) ELISA Kit (ELK7979)	Competitive Inhibition	13.7 pg/mL[7]	39.07 - 2500 pg/mL[7]	Serum, Plasma, Cell Lysates, Cell Culture Supernates, Other Biological Fluids[7]
FineTest	DHT(Dihydrot estosterone) ELISA Kit (EU2551)	Competitive	23.438 pg/mL[8]	39.063 - 2500 pg/mL[8]	Serum, Plasma, Cell Culture Supernatant, Cell/Tissue Lysate, Other Liquid Samples[8]
Kamiya Biomedical	Human Dihydrotestos terone (DHT) ELISA	Competitive	1.0 pg/mL[9]	Not Specified	Not Specified
MyBioSource	Human Dihydrotestos terone (DHT)	Sandwich	31.2 pg/mL[10]	31.2 - 2000 pg/mL[10]	Body Fluids, Tissue Homogenate s,



	ELISA Kit (MBS266535)				Secretions[10
Thermo Fisher Scientific (Invitrogen)	Dihydrotestos terone Competitive ELISA Kit (EEL221)	Competitive	Not Specified	Not Specified	Plasma, Serum[11] [12]
Unnamed Kit (2014 Manual)	Direct Dihydrotestos terone ELISA	Competitive	6.0 pg/ml	Up to 2500 pg/ml[13]	Serum[13]

Note: The assay type for most kits is a competitive ELISA. In this format, a lower signal indicates a higher concentration of DHT in the sample. The MyBioSource kit is listed as a sandwich ELISA, which typically involves a direct relationship between signal and analyte concentration.[10]

Experimental Protocols

A generalized protocol for a competitive DHT ELISA is outlined below. Researchers should always refer to the specific manufacturer's instructions provided with the kit for detailed procedures, as incubation times, reagent volumes, and washing steps may vary.

General Competitive ELISA Protocol

- Reagent Preparation: Bring all reagents and samples to room temperature before use.[14]
 Reconstitute or dilute standards, detection antibodies, and wash buffers as instructed in the kit manual.
- Standard and Sample Addition: Pipette standards and samples into the appropriate wells of the antibody-coated microplate.[13]
- Competitive Reaction: Add the enzyme-conjugated DHT (e.g., HRP-DHT) to each well.[15]
 Incubate the plate to allow competition between the DHT in the sample and the enzyme-conjugated DHT for binding to the immobilized antibody.



- Washing: Aspirate or decant the contents of the wells and wash the plate multiple times with the prepared wash buffer to remove unbound reagents.[13]
- Substrate Addition: Add the TMB substrate solution to each well. The substrate will react with the enzyme (HRP) to produce a color change.[15]
- Stopping the Reaction: Add a stop solution to each well to terminate the enzyme-substrate reaction. This will typically change the color of the solution (e.g., from blue to yellow).[16]
- Data Acquisition: Read the absorbance of each well at the appropriate wavelength (commonly 450 nm) using a microplate reader.[17]
- Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to determine the concentration of DHT in the unknown samples. The relationship between absorbance and concentration will be inverse.[17]

Visualizing the Experimental Workflow and Cross-Validation Logic

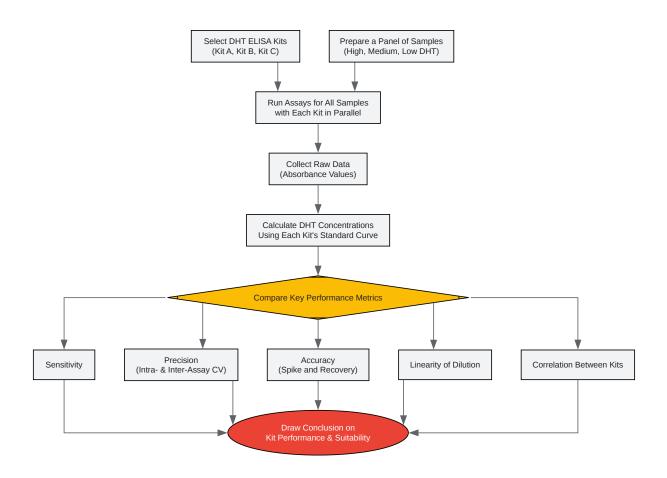
To aid in understanding the experimental process and the logic behind cross-validation, the following diagrams are provided.



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Caption: General workflow for a competitive ELISA.





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